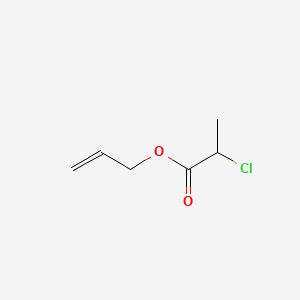

Allyl 2-chloropropionate

Description

Structure

3D Structure

Properties

CAS No. |

55360-11-7 |

|---|---|

Molecular Formula |

C6H9ClO2 |

Molecular Weight |

148.59 g/mol |

IUPAC Name |

prop-2-enyl 2-chloropropanoate |

InChI |

InChI=1S/C6H9ClO2/c1-3-4-9-6(8)5(2)7/h3,5H,1,4H2,2H3 |

InChI Key |

FDCTVCOKDZZPRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OCC=C)Cl |

Origin of Product |

United States |

Reaction Mechanisms and Kinetic Studies Involving Allyl 2 Chloropropionate

Ester Hydrolysis Mechanisms

The hydrolysis of an ester involves its cleavage into a carboxylic acid and an alcohol. chemistnotes.com For allyl 2-chloropropionate, this reaction yields 2-chloropropionic acid and allyl alcohol. The process can be catalyzed by either acid or base, and the specific mechanism is highly dependent on the reaction conditions.

Nucleophilic Acyl Substitution Pathways

The most common pathway for ester hydrolysis is nucleophilic acyl substitution. This mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester group, leading to the formation of a tetrahedral intermediate. chemistnotes.com The subsequent collapse of this intermediate results in the departure of the leaving group, which in this case is the allyloxy group.

Base-promoted hydrolysis, also known as saponification, is an effectively irreversible process that follows a bimolecular nucleophilic acyl substitution (BAC2) mechanism. chemistnotes.comchemistrysteps.com The reaction is typically second-order, being first-order in both the ester and the hydroxide (B78521) ion. chemrxiv.org

The mechanism proceeds in two main stages:

Nucleophilic Addition: A hydroxide ion (OH⁻), a potent nucleophile, attacks the carbonyl carbon of the allyl 2-chloropropionate. This leads to the breaking of the C=O pi bond and the formation of a tetrahedral intermediate. youtube.com

| Ester | Second-Order Rate Constant (k) (M⁻¹ s⁻¹) | Conditions |

|---|---|---|

| Butyl Benzyl (B1604629) Phthalate (B1215562) (BBzP) | 5.95 × 10⁻² | Room Temperature |

| 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (TMPD-MIB) | 9.85 × 10⁻³ | Room Temperature |

| bis(2-ethylhexyl) adipate (B1204190) (DEHA) | 4.86 × 10⁻⁴ | Room Temperature |

| Butylparaben (BP) | 1.24 × 10⁻⁴ | Room Temperature |

Data sourced from a study on synthetic organic esters, presented for comparative purposes. chemrxiv.org

Acid-catalyzed hydrolysis is a reversible reaction and is the reverse of Fischer esterification. chemistrysteps.comlibretexts.org For most esters, the reaction proceeds via the bimolecular AAC2 mechanism, which involves acyl-oxygen cleavage. chemistnotes.com

The AAC2 mechanism involves the following steps:

Protonation: The carbonyl oxygen is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the allyloxy group, converting it into a better leaving group (allyl alcohol).

Elimination: The intermediate collapses, expelling a neutral allyl alcohol molecule and yielding the protonated 2-chloropropionic acid, which then loses a proton to regenerate the acid catalyst.

However, due to the presence of the allyl group, which can form a resonance-stabilized carbocation, an alternative pathway, the unimolecular AAL1 mechanism, becomes possible and can compete with the AAC2 pathway. ucoz.com This AAL1 mechanism involves alkyl-oxygen cleavage and is discussed in the following section.

Analysis of Acyl-Oxygen versus Alkyl-Oxygen Cleavage

The distinction between acyl-oxygen (C-O) and alkyl-oxygen (O-R') bond cleavage is crucial for understanding the hydrolysis mechanism of esters like allyl 2-chloropropionate. ucoz.com

Acyl-Oxygen Cleavage (BAC2, AAC2): This is the most common pathway for ester hydrolysis. chemistnotes.com In this mechanism, the bond between the carbonyl carbon and the alkoxy oxygen is broken. This pathway is dominant in base-promoted hydrolysis (BAC2). In acid-catalyzed hydrolysis, it is the common AAC2 pathway. ucoz.com

Alkyl-Oxygen Cleavage (AAL1): This pathway involves the cleavage of the bond between the oxygen atom and the alkyl group (the allyl group in this case). This mechanism is rare for simple primary and secondary alkyl esters but becomes significant for esters whose alkyl group can form a stable carbocation, such as tertiary alkyl or resonance-stabilized allylic and benzylic groups. ucoz.comaskfilo.comaskfilo.com

For allyl 2-chloropropionate under acidic conditions, the AAL1 pathway is a distinct possibility. The mechanism involves:

Protonation of the ester oxygen.

Departure of the protonated carboxylic acid (2-chloropropionic acid) to form a resonance-stabilized allyl carbocation. ucoz.com

The allyl carbocation is then attacked by water to form allyl alcohol after deprotonation.

The choice between the AAC2 and AAL1 mechanisms in acid is influenced by factors such as the stability of the potential carbocation and the reaction conditions. For allyl esters, the AAL1 mechanism is often favored. ucoz.com Experimental verification of the cleavage pathway can be achieved through isotopic labeling studies. If hydrolysis is performed in water enriched with ¹⁸O, acyl-oxygen cleavage results in the incorporation of the ¹⁸O isotope into the carboxylic acid, whereas alkyl-oxygen cleavage leads to its incorporation into the alcohol. ucoz.com

Role of Water Molecules in Hydrolysis Transition States

Water molecules play a central role in the hydrolysis of esters, acting not just as a solvent but as a key reactant and potential catalyst.

In the bimolecular AAC2 and BAC2 mechanisms, a single water molecule (or hydroxide ion) acts as the nucleophile, attacking the carbonyl carbon to form the critical tetrahedral intermediate. escholarship.org In the A-2 type mechanism, which is common for acid-catalyzed hydrolysis, the attack by the water nucleophile on the protonated substrate is the rate-determining step. escholarship.org

Computational studies on ester hydrolysis have suggested that additional water molecules can participate in the transition state. These ancillary water molecules can facilitate the reaction by forming a hydrogen-bonded network that acts as a "proton shuttle," lowering the activation energy for proton transfers that occur during the formation and breakdown of the tetrahedral intermediate. While specific studies on allyl 2-chloropropionate are lacking, this general principle suggests a more complex role for water than simply acting as a bulk solvent and single nucleophile.

Radical Reaction Pathways

The presence of an allylic system in allyl 2-chloropropionate makes it a candidate for radical reactions, particularly at the allylic position. The C-H bonds at the allylic position (the CH₂ group adjacent to the double bond) are weaker than typical alkane C-H bonds because homolytic cleavage leads to a resonance-stabilized allyl radical. libretexts.orglibretexts.org

A common radical reaction for allylic compounds is allylic halogenation. This occurs under conditions that favor radical formation, such as the presence of a radical initiator (e.g., light or peroxides) and a low concentration of the halogen. libretexts.orgwvu.edu

The general mechanism for radical allylic substitution proceeds through a chain reaction:

Initiation: A radical initiator generates a halogen radical (X•) from a source like Cl₂ or N-bromosuccinimide (NBS). libretexts.org For example, UV light can cause the homolytic cleavage of Cl₂ into two chlorine radicals.

Propagation:

The halogen radical abstracts an allylic hydrogen from allyl 2-chloropropionate, forming a resonance-stabilized allyl radical and HX. libretexts.org

This allyl radical then reacts with a halogen molecule (X₂) to form an allylic halide and a new halogen radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

Furthermore, the C-Cl bond in the 2-chloropropionate moiety could also potentially undergo homolytic cleavage under photochemical conditions, similar to the photodissociation observed for allyl chloride. swarthmore.edu This would generate a carbon-centered radical on the propionate (B1217596) chain. Therefore, depending on the reaction conditions, allyl 2-chloropropionate could potentially undergo radical reactions at either the allylic position or the carbon bearing the chlorine atom.

Metal-Catalyzed Atom Transfer Radical Addition (ATRA)

Atom Transfer Radical Addition (ATRA) is a powerful method for forming carbon-carbon and carbon-heteroatom bonds in an atom-economical manner. It involves the reversible transfer of a halogen atom from a dormant species (R-X) to a transition metal catalyst, generating a radical intermediate that can add to an unsaturated substrate like an alkene.

The general mechanism for a copper-catalyzed ATRA is as follows:

Activation: A copper(I) complex reacts with an alkyl halide (R-X) to form a copper(II) species and a carbon-centered radical (R•).

Addition: The radical (R•) adds across the double bond of the alkene (e.g., the allyl group of Allyl 2-chloropropionate).

Deactivation: The resulting radical adduct is then quenched by the copper(II) complex, transferring the halogen back and regenerating the copper(I) catalyst.

This process is a modification of the Kharasch addition reaction, where a transition metal catalyst serves as the halogen atom carrier in a reversible redox process. researchgate.net While specific studies on Allyl 2-chloropropionate as the alkene substrate are not prevalent, its electron-deficient allyl group is a suitable candidate for such reactions. The success of ATRA often depends on the components of the system, including the monomer, initiator, and catalyst. researchgate.net Copper and iron complexes are common catalysts for these transformations. rsc.orgnih.gov

Intramolecular Radical Cyclizations and Rearrangements

The radical intermediates generated from Allyl 2-chloropropionate can undergo intramolecular reactions, leading to cyclic structures or rearranged products. These reactions are synthetically valuable for creating complex molecular architectures.

A significant reaction pathway for allyl carboxylates involves a 1,2-radical migration (RaM) of the carboxylate group. This process, also known as a 1,2-acyloxy shift, typically occurs when a radical is generated at the β-position relative to the acyloxy group. Inspired by the Surzur-Tanner rearrangement, this mechanism involves the migration of the acyloxy group to an adjacent radical center, forming a more stable radical intermediate. nih.gov

Recent studies have demonstrated this reactivity in various transformations:

Photoinduced, Phosphine-Catalyzed 1,3-Carbobromination: In this reaction, visible light and a phosphine (B1218219) catalyst are used to generate a radical that adds to the allyl carboxylate. A subsequent 1,2-radical migration of the carboxylate group, followed by a bromine atom transfer, yields 1,3-difunctionalized products. nih.gov

Cobalt-Hydride Catalyzed Alkene-Carboxylate Transposition (ACT): This method uses a cobalt-hydride catalyst to achieve a formal transposition of the alkene and carboxylate groups via a 1,2-radical migration strategy.

These reactions highlight the utility of 1,2-RaM as a versatile platform for developing new transformations in organic synthesis. nih.govchemrxiv.org

| Allyl Carboxylate Substrate | Reaction Type | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| Allyl Benzoate | 1,3-Carbobromination | Phosphine / Visible Light | 1-Bromo-3-(perfluorophenyl)propan-2-yl benzoate | 75% |

| Allyl Pivalate | 1,3-Carbobromination | Phosphine / Visible Light | 1-Bromo-3-(perfluorophenyl)propan-2-yl pivalate | 68% |

| Cinnamyl Acetate | Alkene-Carboxylate Transposition | Cobalt-Hydride Complex | (E)-1-Phenylprop-1-en-3-yl acetate | 85% |

Nucleophilic Substitution Reactions

The electrophilic nature of both the allylic carbon and the carbon bearing the chlorine atom makes Allyl 2-chloropropionate susceptible to nucleophilic substitution reactions.

Allylic Substitution Reactions and Rearrangements

The allyl group in Allyl 2-chloropropionate can undergo nucleophilic substitution. These reactions can proceed through several mechanisms, including S(_N)2, S(_N)1, S(_N)2', and S(_N)1'. lscollege.ac.inucalgary.ca

S(_N)2 Mechanism: A strong nucleophile can directly attack the α-carbon of the allyl group, displacing the carboxylate leaving group in a single, concerted step.

S(_N)1 Mechanism: Under conditions favoring ionization, the leaving group can depart to form a resonance-stabilized allylic carbocation. The nucleophile can then attack either of the electron-deficient terminal carbons. lscollege.ac.in

S(_N)2' and S(_N)1' Mechanisms: These "primed" mechanisms involve the nucleophile attacking the γ-carbon of the allylic system, which is accompanied by a shift of the double bond. This is known as an allylic rearrangement or allylic shift. lscollege.ac.inwikipedia.org This pathway becomes significant when the α-carbon is sterically hindered. wikipedia.orgwikiwand.com For example, the reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide yields a mixture of 2-buten-1-ol and 3-buten-2-ol, the latter being the product of an allylic rearrangement. lscollege.ac.inwikipedia.org

The specific mechanism and product distribution depend on factors such as the nature of the nucleophile, the solvent, and the steric environment of the substrate. wikiwand.comvedantu.com

Oxidative Addition Reactions to Transition Metal Complexes

Oxidative addition is a fundamental step in many organometallic catalytic cycles. It involves the insertion of a low-valent transition metal center into a substrate's bond, which increases the metal's oxidation state and coordination number. The C-Cl bond in the 2-chloropropionate moiety and the C-O bond of the allylic ester can potentially undergo oxidative addition.

Allylic halides are known to undergo oxidative addition to various transition metal complexes, including those of iridium, iron, and gold. rsc.orgescholarship.org For instance, allyl chloride undergoes oxidative addition to a palladium(0) complex to form an allylpalladium chloride dimer. While direct examples with Allyl 2-chloropropionate are scarce, its allylic system is a potential substrate for such reactions. The reaction often proceeds via an S(_N)2-type mechanism. escholarship.org

| Substrate | Metal Complex | Oxidation State Change | Product Type |

|---|---|---|---|

| Allyl Chloride | trans-[IrCl(CO)(PMePh)₂] | Ir(I) → Ir(III) | [IrCl₂(π-allyl)(CO)(PMePh)₂] |

| Iodobenzene | (CNC)Fe(N₂)₂ | Fe(0) → Fe(II) | (CNC)Fe(Ph)(N₂)(I) |

| Allyl Bromide | Ph₃PAuCl | Au(I) → Au(III) | Allyl-Aryl Cross-Coupled Product |

Enzymatic Transformation Mechanisms

Hydrolases, a class of enzymes that catalyze bond cleavage with water, are widely used in organic synthesis for their high regio- and stereoselectivity. scu.ac.ir The ester and C-Cl bonds in Allyl 2-chloropropionate are potential targets for enzymatic transformation.

Lipases and esterases are particularly effective at hydrolyzing ester bonds. Kinetic studies on the closely related compound, ethyl 2-chloropropionate, have shown that its hydrolysis can be catalyzed by enzymes like carboxylesterase NP. Interestingly, the enantioselectivity of such reactions can be influenced by the reaction conditions, such as the addition of organic solvents. For example, adding ethanol (B145695) to the carboxylesterase NP-catalyzed hydrolysis of ethyl 2-chloropropionate was found to increase its enantioselectivity. scu.ac.ir This effect was attributed to the selective inhibition of the hydrolysis of one enantiomer by the added alcohol. scu.ac.ir This suggests that enzymatic kinetic resolution could be a viable strategy for obtaining enantiomerically enriched forms of 2-chloropropionic acid and allyl alcohol from the racemic ester.

Dehalogenation Catalysis by 2-Haloacid Dehalogenases (e.g., for 2-chloropropionic acid derivatives)

2-haloacid dehalogenases (EC 3.8.1.X) are enzymes that catalyze the cleavage of carbon-halogen bonds in 2-haloalkanoic acids, producing a corresponding 2-hydroxyl acid and a halide ion. nih.gov These enzymes are pivotal for the detoxification of halogenated environmental pollutants. nih.gov The catalysis typically proceeds via a hydrolytic mechanism where a water molecule is a reactant. mdpi.com

The classification of these dehalogenases is based on their substrate stereospecificity:

L-DEX (or Class 1L): Specifically act on L-2-haloalkanoic acids to produce D-2-hydroxyalkanoic acids. nih.govnih.gov

D-DEX (or Class 1D): Catalyze the dehalogenation of D-2-haloalkanoic acids, yielding L-2-hydroxyalkanoic acids. nih.govnih.gov

DL-DEX (or Class 2): Act on both D- and L-enantiomers. These are further divided into types based on the product's configuration: Class 2I for inversion and Class 2R for retention. nih.govasm.org

The reaction mechanism for many 2-haloacid dehalogenases involves a nucleophilic attack on the α-carbon atom, displacing the halogen. Two primary pathways have been proposed: one involves the formation of a covalent ester intermediate with an acidic amino acid residue in the enzyme's active site, which is subsequently hydrolyzed. mdpi.comresearchgate.net An alternative mechanism involves a direct attack by a water molecule, without the formation of an ester intermediate, leading to the inversion of the C2 configuration. researchgate.netresearchgate.net

Kinetic studies provide insight into these mechanisms. For instance, the DL-2-haloacid dehalogenase from Pseudomonas sp. 113 has been studied using kinetic isotope effects (KIEs) for the dehalogenation of 2-chloropropionate enantiomers. The differing chlorine KIE values suggest that for the (R)-(+)-isomer, a step preceding the dehalogenation is partially rate-limiting. researchgate.net

| Substrate | Isotope Effect Type | Value | Inferred Mechanistic Detail |

|---|---|---|---|

| (S)-(-)-2-chloropropionate | Chlorine KIE (35k/37k) | 1.0105 ± 0.0001 | C-Cl bond cleavage is a key part of the rate-determining step. |

| (R)-(+)-2-chloropropionate | Chlorine KIE (35k/37k) | 1.0082 ± 0.0005 | A step preceding C-Cl bond cleavage is partially rate-limiting. |

| (S)-(-)-2-chloropropionate | Solvent Deuterium KIE (Vmax/KM) | 0.78 ± 0.09 | Suggests differences in the transition state or preceding steps for the two enantiomers. |

| (R)-(+)-2-chloropropionate | Solvent Deuterium KIE (Vmax/KM) | 0.90 ± 0.13 |

Flavoenzyme-Catalyzed Hydration and Dehalogenation Processes

Flavoenzymes represent another class of enzymes capable of dehalogenation, often employing mechanisms distinct from hydrolytic dehalogenases. nih.gov These enzymes typically require a reduced flavin cofactor, such as FADH₂, for their catalytic activity. nih.govnih.gov While direct hydrolytic cleavage is common, some flavoenzymes catalyze dehalogenation through hydration, particularly on unsaturated substrates. nih.govnih.gov

A notable example is the 2-haloacrylate hydratase from Pseudomonas sp. strain YL, which acts on 2-chloroacrylate (B1238316), a structurally related analogue of the chloropropionate moiety. nih.govasm.org The mechanism does not involve a net redox change but requires the reduced form of FAD. nih.gov The proposed reaction pathway is as follows:

The enzyme catalyzes the hydration of 2-chloroacrylate, adding a water molecule across the double bond. nih.gov

This forms a chemically unstable 2-chloro-2-hydroxypropionate intermediate (a geminal halohydrin). nih.govnih.gov

This intermediate spontaneously decomposes by eliminating hydrogen chloride (HCl), yielding pyruvate. nih.gov

This FADH₂-dependent hydration-dehalogenation represents a novel biochemical strategy for cleaving carbon-halogen bonds, distinct from the direct substitution reactions performed by 2-haloacid dehalogenases. nih.gov

Computational Chemistry in Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricate details of chemical reaction mechanisms at the molecular level. rsc.orgosti.gov

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In the context of allyl 2-chloropropionate, DFT can be applied to model the dehalogenation reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. rsc.orgazonano.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. osti.gov A variety of functionals, each with different theoretical underpinnings, are used to study reactivity. For example, the performance of functionals like MN15-L, M06-D3(0), and PBE0-D3(BJ) have been benchmarked for modeling dehalogenation reactions, with the choice affecting the calculated reaction barriers and geometries. rsc.orgrsc.org Similarly, studies on related allyl compounds like allyl mercaptan have utilized the B3LYP functional with a cc-pVQZ basis set to determine thermodynamic and chemical activity descriptors. nih.govresearchgate.net

DFT studies can provide insights into:

Reaction Energetics: Calculating the change in Gibbs free energy (ΔG) to determine if a reaction is spontaneous and the activation energy (Ea) to predict its rate. nih.gov

Mechanism Exploration: Comparing the energy profiles of different potential pathways (e.g., Sₙ2 vs. Sₙ1) to identify the most favorable one.

Catalyst-Substrate Interactions: Modeling how an enzyme's active site or a nanocatalyst surface interacts with the substrate to lower the activation energy. azonano.com

| DFT Functional | Basis Set Example | Typical Application/Finding | Reference |

|---|---|---|---|

| MN15-L | def2-TZVP | Identified as an optimal choice for modeling SN2 dehalogenation, yielding low relative error with high computational efficiency. | rsc.orgrsc.org |

| M06-D3(0), PBE0-D3(BJ) | 6-31+G(d) | Considered viable options for dehalogenation studies, offering a balance of accuracy and computational cost. | rsc.orgrsc.org |

| B3LYP | cc-pVQZ | Used to perform comparative analysis of the reactivity of allyl-containing compounds by calculating thermodynamic and chemical activity descriptors. | nih.govresearchgate.net |

| rev-vdW-DF2 | - | Found to outperform other methods in describing benzene (B151609) adsorption on metal surfaces, relevant for surface-catalyzed reactions. | nih.gov |

Transition State Characterization and Energy Profiling

A primary goal of DFT studies in reaction mechanisms is the precise characterization of transition states (TS). A transition state represents the highest energy point along the lowest energy path from reactants to products—a first-order saddle point on the potential energy surface. beilstein-journals.org Computationally, a structure is confirmed as a true transition state by performing a vibrational analysis, which must yield exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate. researchgate.net

Furthermore, the analysis of competing transition states is crucial for understanding selectivity. For example, in reactions involving chiral molecules, DFT calculations can determine which of the possible diastereomeric transition states is lower in energy, thereby predicting the major stereoisomer formed. beilstein-journals.org This approach has been used successfully to explain the high diastereoselectivity in copper-catalyzed allylic substitutions by showing that one approach of the reactants is sterically favored over another. beilstein-journals.org This detailed energetic and structural information is critical for validating proposed mechanisms and designing more efficient catalysts.

Polymerization Chemistry of Allyl 2 Chloropropionate

Controlled Radical Polymerization Architectures

Controlled radical polymerization (CRP) methods offer precise control over polymer molecular weight, architecture, and dispersity. Among these, Atom Transfer Radical Polymerization (ATRP) has been a significant focus for monomers bearing functionalities similar to those in allyl 2-chloropropionate.

ATRP is a versatile technique for the polymerization of a wide range of monomers, including those with functional groups. The process involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex. While specific studies on the ATRP of allyl 2-chloropropionate are not extensively documented in publicly available literature, its structural components suggest plausible pathways and challenges. The allyl group can participate in polymerization, while the 2-chloropropionate group can act as an initiator site.

In the context of ATRP, the design of the initiator is crucial for controlling the polymer's end-groups. Allyl 2-chloropropionate itself can be considered a functional initiator due to the presence of the C-Cl bond, which can be activated by a transition metal catalyst to initiate polymerization. The use of functional initiators is a well-established strategy in ATRP to introduce specific functionalities at the α-chain end of the polymer.

When allyl 2-chloropropionate is used as an initiator for the polymerization of other vinyl monomers, the resulting polymer chains will possess an allyl group at one terminus. This terminal allyl group is a valuable reactive handle for post-polymerization modifications, such as thiol-ene "click" chemistry or epoxidation, allowing for the synthesis of block copolymers, graft copolymers, or surface-functionalized materials.

Conversely, if allyl 2-chloropropionate were to be polymerized as a monomer, a conventional ATRP initiator (e.g., ethyl 2-bromoisobutyrate) would be used. In this scenario, the α-end group of the resulting polymer would be derived from the initiator, while the ω-end group would be a halogen atom (in this case, chlorine from the monomer itself, which is less reactive than bromine). The pendant ester groups along the polymer backbone would each contain an allyl functionality, creating a highly functionalized polymer.

Table 1: Potential Initiators for the ATRP of Allyl 2-Chloropropionate and Resulting End-Groups

| Initiator | Expected α-End Group | Expected ω-End Group |

| Ethyl 2-bromoisobutyrate | Isobutyrate ester | Chlorine |

| Methyl 2-chloropropionate | Propionate (B1217596) ester | Chlorine |

| Allyl 2-bromoisobutyrate | Allyl-functionalized isobutyrate | Chlorine |

This table presents hypothetical scenarios based on established ATRP principles, as direct experimental data for Allyl 2-chloropropionate polymerization is limited.

The success of an ATRP reaction heavily relies on the choice of the catalyst system, which consists of a transition metal salt (commonly copper(I) halide) and a ligand. The ligand plays a critical role in solubilizing the metal salt and tuning the catalyst's activity and the dynamics of the equilibrium between dormant and active species.

For the polymerization of functional monomers like allyl esters, the catalyst must be carefully selected to avoid side reactions. Nitrogen-based ligands, such as substituted bipyridines and multidentate amines (e.g., PMDETA, Me6TREN), are commonly employed in copper-mediated ATRP. The electronic and steric properties of the ligand influence the redox potential of the copper complex and, consequently, the polymerization kinetics and control.

Given the potential for the ester group in allyl 2-chloropropionate to coordinate with the copper catalyst, ligand design becomes particularly important. A ligand that forms a stable complex with the copper center and is not easily displaced by the monomer or solvent is essential for maintaining control over the polymerization. Research on the ATRP of other functional methacrylates has shown that the choice of ligand can significantly impact the polymerization of monomers with coordinating groups.

Table 2: Common Ligands for Copper-Mediated ATRP and Their Potential Suitability for Allyl 2-Chloropropionate

| Ligand | Abbreviation | Key Features | Potential Suitability |

| N,N,N',N'',N''-Pentamethyldiethylenetriamine | PMDETA | Forms a relatively active catalyst, good solubility. | High |

| Tris(2-pyridylmethyl)amine | TPMA | Forms a highly active catalyst, may require lower temperatures. | Moderate to High |

| 4,4'-Di-n-heptyl-2,2'-bipyridine | dHbpy | Provides good solubility for the catalyst complex. | Moderate |

This table is based on general knowledge of ATRP catalyst systems and their application to functional monomers.

The kinetics of ATRP are characterized by a first-order dependence on the monomer concentration, indicating a constant number of propagating radicals. A linear evolution of molecular weight with monomer conversion and a narrow molecular weight distribution (low dispersity, Đ) are hallmarks of a well-controlled ATRP process.

The polymerization of allyl monomers via radical pathways can be challenging due to degradative chain transfer to the monomer. The allylic protons are susceptible to abstraction by the propagating radical, leading to the formation of a stable, less reactive allylic radical, which can terminate another growing chain. This side reaction can significantly broaden the molecular weight distribution and limit the achievable molecular weight.

For allyl 2-chloropropionate, the kinetics would be influenced by the equilibrium between the active (radical) and dormant (halide-capped) species, as in a typical ATRP, but also by the rate of chain transfer. To achieve good control, the rate of deactivation of the propagating radical by the Cu(II) complex must be significantly faster than the rate of chain transfer. This can be achieved by using a highly active catalyst system and optimizing reaction conditions such as temperature and concentration.

Table 3: Factors Affecting Kinetics and Control in the ATRP of Allyl 2-Chloropropionate

| Factor | Effect on Polymerization Rate | Effect on Molecular Weight Control |

| Catalyst Activity | Increases with more active catalysts | Can improve control by favoring deactivation over chain transfer |

| Temperature | Increases | Can increase the rate of both propagation and side reactions |

| Monomer Concentration | Increases | High concentrations may favor chain transfer |

| Initiator/Catalyst Ratio | Can be tuned to control the number of growing chains | Proper ratio is crucial for maintaining a low radical concentration |

This table outlines general trends observed in controlled radical polymerizations.

Step-growth polymerization involves the reaction of bifunctional or multifunctional monomers to form dimers, trimers, and eventually long-chain polymers. When radical reactions are utilized in a step-growth mechanism, it is often referred to as step-growth radical polymerization.

For allyl 2-chloropropionate to participate in a step-growth radical polymerization, it would need to possess two reactive sites that can undergo radical-mediated coupling. The allyl group is one such site. The 2-chloropropionate moiety, however, is typically an initiating site for chain-growth polymerization and not a functional group that readily participates in step-growth coupling reactions under typical radical conditions.

A more plausible scenario for involving a molecule like allyl 2-chloropropionate in a step-growth process would be to first modify it to create a bifunctional monomer suitable for this type of polymerization. For instance, the chloro- group could be replaced with another functional group capable of radical-mediated step-growth reactions.

Alternatively, if a di-allyl monomer were used, a step-growth polymerization could proceed via mechanisms like thiol-ene radical addition. In this case, the efficiency of the polymerization would depend on the reactivity of the allyl groups and the stoichiometry of the co-monomers. The reactivity of allyl compounds in radical additions is a key factor determining the efficiency of such processes.

Due to the inherent nature of the functional groups in allyl 2-chloropropionate, its direct application in step-growth radical polymerization is not straightforward. Its primary role in radical polymerization is more aligned with that of a monomer or initiator in chain-growth processes like ATRP.

Step-Growth Radical Polymerization Applications

Stereocontrol in Step-Growth Polymerization via Chiral Catalysis

Achieving stereocontrol in polymerization is crucial as the tacticity of a polymer significantly influences its physical and material properties. For monomers like allyl 2-chloropropionate, which possess a chiral center, controlling the stereochemistry during polymerization can lead to materials with highly ordered structures, such as isotactic or syndiotactic polymers. This control is typically exerted through the use of chiral catalysts.

In the context of step-growth polymerization or ring-opening polymerization (ROP) of analogous chiral monomers like lactides or β-lactones, discrete metal catalysts have proven effective in dictating stereoselectivity. nih.govmdpi.com The two primary mechanisms governing this control are enantiomorphic site control (ESC) and chain-end control (CEC). In ESC, the chirality of the catalyst's active site determines the selection of one enantiomer over the other from a racemic mixture, whereas in CEC, the stereochemistry of the last inserted monomer unit at the growing chain end dictates the configuration of the next incoming monomer. mdpi.com

For instance, chiral Salen-based catalysts have been extensively studied for the stereoselective ROP of racemic lactide, demonstrating the ability to produce stereoblock copolymers. mdpi.com The choice of the metal center within the Salen complex can fine-tune the catalyst's reactivity and selectivity. mdpi.com Similarly, the design of stereoconvergent chain-growth polymerization has been achieved using catalysts that ablate the initial chiral information of a monomer and subsequently impose a specific stereochemistry during the propagation step. nih.gov While direct studies on allyl 2-chloropropionate are not extensively detailed, these principles form the foundation for achieving stereocontrol. A chiral catalyst could theoretically interact differently with the (R) and (S) enantiomers of allyl 2-chloropropionate, leading to a polymer with a specific tacticity and, consequently, tailored properties. The development of such catalytic systems remains a key area of interest for producing advanced, biodegradable materials. nih.gov

Functional Polymer Synthesis utilizing Allyl 2-Chloropropionate

The presence of the allyl group makes allyl 2-chloropropionate an attractive monomer for synthesizing functional polymers. This functionality is relatively stable under various polymerization conditions but can be readily modified post-polymerization, allowing for the creation of a diverse library of materials from a single polymer backbone. nih.govcmu.edu

Incorporating the allyl functionality of allyl 2-chloropropionate into a polymer backbone can be achieved through several polymerization techniques. Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are particularly suitable. nih.govnih.gov These techniques allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and high degrees of chain-end functionality. sigmaaldrich.com

However, the radical polymerization of allyl monomers can be challenging. The allyl protons have a tendency to undergo chain transfer reactions, which can retard polymerization and limit the final molecular weight. nih.govresearchgate.net Monomer design is critical to overcome this. For instance, modifying the monomer structure to reduce the likelihood of chain transfer can enable more controlled polymerization. nih.gov Copolymerization with other monomers is another effective strategy. By incorporating allyl 2-chloropropionate with a comonomer like styrene (B11656) or an acrylate (B77674), its concentration in the backbone can be controlled, minimizing the impact of chain transfer while still providing sufficient functional handles for later modification. nih.gov

The table below summarizes typical conditions used in RAFT polymerization for monomers containing allyl functionalities, which could be adapted for allyl 2-chloropropionate.

| Parameter | Condition | Purpose |

| Technique | RAFT Polymerization | Provides good control over molecular weight and dispersity. |

| Comonomer | Pentafluorostyrene (PFS) | Can be used to create copolymers with tailored properties. |

| Initiator | AIBN (Azobisisobutyronitrile) | Standard thermal initiator for radical polymerization. |

| Solvent | Toluene, THF | Common solvents for radical polymerization. |

| Temperature | 60-80 °C | Typical range for thermal initiation with AIBN. |

| Chain Transfer Agent | Dithiobenzoate or Trithiocarbonate | Essential for controlling the "living" nature of the RAFT process. |

This table presents generalized conditions for RAFT polymerization of allyl-containing monomers, adaptable for allyl 2-chloropropionate.

Once a polymer containing allyl 2-chloropropionate units is synthesized, the pendant allyl groups serve as versatile handles for a wide array of chemical transformations. nih.govcmu.edu This approach, known as post-polymerization modification, allows for the introduction of various functional groups that might not be compatible with the initial polymerization conditions. cmu.edunih.gov

Thiol-ene "click" chemistry is one of the most efficient and widely used methods for modifying allyl groups. osti.govrsc.org This reaction involves the radical-mediated addition of a thiol (R-SH) across the allyl double bond, forming a stable thioether linkage. The reaction is known for its high efficiency, rapid rates, mild conditions (often initiated by UV light or a thermal initiator), and tolerance to a wide range of functional groups. rsc.orgrsc.org

A variety of thiol-containing molecules can be "clicked" onto the polymer backbone, enabling the introduction of functionalities to tune properties such as hydrophilicity, bio-conjugation capability, or thermal characteristics. osti.govacs.org For example, reacting a poly(allyl 2-chloropropionate) backbone with thioglycolic acid would introduce carboxylic acid groups, while reaction with 2-mercaptoethanol (B42355) would append hydroxyl groups. nih.gov The high conversion rates, often exceeding 90%, make this a robust strategy for creating highly functionalized materials. researchgate.net

Beyond thiol-ene reactions, the allyl groups on the polymer backbone can undergo other classic organic transformations. nih.gov

Epoxidation: The double bond of the allyl group can be converted into an epoxide ring using oxidizing agents like meta-chloroperoxybenzoic acid (mCPBA) or Oxone. nih.govrsc.org These newly introduced epoxide rings are highly reactive and can be opened by various nucleophiles (e.g., amines, azides, alcohols), providing a secondary pathway to a different set of functional polymers. rsc.org This two-step modification process significantly expands the range of accessible polymer structures.

Bromination: The addition of bromine (Br₂) across the allyl double bond results in a dibrominated pendant group. nih.gov This reaction effectively introduces reactive carbon-halogen bonds, which can be further functionalized through nucleophilic substitution reactions, allowing for the attachment of other chemical moieties. nih.gov

The table below outlines common reagents and expected outcomes for these modification reactions.

| Modification Reaction | Reagent(s) | Functional Group Introduced |

| Thiol-Ene Click | Thiol (R-SH), Photoinitiator (e.g., DMPA) | Thioether (-S-R) |

| Epoxidation | mCPBA or Oxone | Epoxide |

| Bromination | Bromine (Br₂) | Vicinal Dibromide (-CHBr-CH₂Br) |

This table summarizes key post-polymerization modification strategies for polymers containing allyl groups.

Post-Polymerization Modification Strategies

Living Polymerization Principles and Their Relevance to Allyl 2-Chloropropionate Systems

Living polymerization refers to a form of chain-growth polymerization where chain termination and transfer reactions are absent. researchgate.net This allows polymer chains to grow at a constant rate until all monomer is consumed, resulting in polymers with predictable molecular weights and very low polydispersity indices (PDI). sigmaaldrich.com The active chain ends remain "alive," enabling the synthesis of complex architectures like block copolymers through sequential monomer addition. encyclopedia.pub

While true living polymerization is difficult to achieve with radical mechanisms due to inherent termination reactions, controlled/living radical polymerization (CRP) techniques like ATRP and RAFT provide "living" characteristics. sigmaaldrich.comresearchgate.net These methods rely on establishing a dynamic equilibrium between a low concentration of active, propagating radical chains and a predominant amount of dormant species. nsf.gov This equilibrium minimizes the rate of termination reactions relative to propagation, affording excellent control over the polymerization process. sigmaaldrich.com

The application of these principles to allyl 2-chloropropionate is highly relevant for producing well-defined functional materials. nih.gov

Control over Molecular Weight and Dispersity: Using a CRP technique like RAFT, the molecular weight of poly(allyl 2-chloropropionate) can be precisely controlled by the monomer-to-initiator ratio, and polymers with narrow molecular weight distributions (PDI < 1.3) can be synthesized. nih.gov

Synthesis of Block Copolymers: The "living" nature of the chain ends allows for the sequential polymerization of allyl 2-chloropropionate with a different monomer. For example, a block of poly(allyl 2-chloropropionate) could be grown first, followed by the addition of a monomer like styrene to create a well-defined diblock copolymer. This architecture is useful for creating self-assembling materials and functional surfaces.

End-Group Functionalization: The chain ends of polymers synthesized via CRP retain a specific functionality from the chain transfer agent (in RAFT) or initiator (in ATRP). This allows for precise post-polymerization modification at the chain terminus, in addition to the pendant allyl groups along the backbone. encyclopedia.pub

While the inherent reactivity of the allyl group can present challenges like degradative chain transfer, careful selection of CRP conditions and reagents can mitigate these side reactions, making living polymerization a powerful tool for designing advanced materials based on allyl 2-chloropropionate. nih.govresearchgate.net

Environmental Fate and Degradation Pathways

Biodegradation Studies

Biodegradation represents a primary pathway for the environmental breakdown of organic compounds. This process relies on the metabolic activities of microorganisms to transform or mineralize substances. For Allyl 2-chloropropionate, biodegradation would likely involve the cleavage of the ester bond and the dehalogenation of the propionate (B1217596) moiety.

Microorganisms, particularly bacteria from the genus Pseudomonas, are well-documented for their ability to degrade halogenated organic compounds. Several strains have been identified that can utilize chlorinated propionates as their sole source of carbon and energy tandfonline.comepa.gov. For instance, a novel Pseudomonas fluorescence strain was found to be adept at degrading 2,2-dichloropropionic acid tandfonline.com. Similarly, Pseudomonas sp. strain S3 can utilize D,L-2-chloropropionic acid, breaking it down through hydrolytic dehalogenation scialert.net. The degradation of the allyl alcohol portion, which would be released upon hydrolysis of Allyl 2-chloropropionate, is also a known metabolic process. However, this pathway can produce toxic intermediates; for example, allyl alcohol metabolism in rat hepatocytes is initiated by alcohol dehydrogenase, leading to the formation of the reactive aldehyde, acrolein nih.gov. The ability of soil and aquatic microorganisms to metabolize these constituent parts suggests that Allyl 2-chloropropionate is susceptible to microbial degradation in environments where competent microbial communities, such as Pseudomonas, are present mdpi.comnih.gov.

The crucial step in the biodegradation of chlorinated compounds is the removal of the halogen atom, a reaction catalyzed by enzymes known as dehalogenases tandfonline.com. These enzymes play a vital role in detoxifying halogenated pollutants scialert.net. In bacteria like Pseudomonas sp. strain S3, inducible dehalogenases specifically act on 2-haloacids scialert.net. These enzymes function by hydrolytically cleaving the carbon-halogen bond. For example, 4-chlorobenzoate (B1228818) dehalogenase from Pseudomonas sp. can convert chlorinated aromatic compounds to their hydroxylated analogs nih.govnih.gov. The process is often stereospecific, with different enzymes targeting D- and L-isomers of the chlorinated acid scialert.net. The presence of dehalogenase genes is a key indicator of a bacterium's ability to degrade these recalcitrant compounds tandfonline.com. The enzymatic removal of chlorine from the 2-chloropropionate moiety is a plausible and critical step in the complete mineralization of Allyl 2-chloropropionate in biological systems.

| Substrate | Relative Activity (%) |

|---|---|

| D-2-chloropropionate | 100 |

| L-2-chloropropionate | 85 |

| D,L-2-chloropropionate | 93 |

| 2,2-dichloropropionate | 75 |

| Monochloroacetate | 60 |

This table is adapted from data on the relative activity of D-specific dehalogenase (DehD) on various substrates, as reported in studies on Pseudomonas sp. strain S3 scialert.net.

Abiotic Degradation Mechanisms

In addition to biological processes, chemical compounds in the environment are subject to abiotic degradation, which involves chemical transformations without the intervention of living organisms. For Allyl 2-chloropropionate, hydrolysis and photolysis are the most relevant abiotic pathways.

The stability of Allyl 2-chloropropionate in water is largely determined by the rate of hydrolysis of its ester linkage. Ester hydrolysis is a well-understood chemical process that cleaves the ester into its constituent alcohol and carboxylic acid—in this case, allyl alcohol and 2-chloropropionic acid. The rate of this reaction is dependent on factors such as pH and temperature. While specific data for Allyl 2-chloropropionate is not widely available, studies on related compounds, such as allyl chlorides, indicate that the allyl group can influence reaction mechanisms and rates researchgate.net. Generally, ester hydrolysis can be catalyzed by both acids and bases. In a typical aqueous environment, this degradation pathway would lead to the formation of allyl alcohol and 2-chloropropionic acid, which would then be subject to further microbial degradation.

Photolytic degradation, or photolysis, involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Chlorinated esters can be susceptible to photolysis. Studies on other esters, such as phthalic acid esters, show they can be degraded by simulated sunlight, with half-lives ranging from hours to days depending on the specific compound and the medium nih.gov. The degradation mechanisms can involve C-O bond cleavage and reactions initiated by radicals nih.gov. For chlorinated compounds, UV light can also promote dechlorination eeer.orgmdpi.com. Therefore, it is plausible that Allyl 2-chloropropionate may undergo photolytic degradation in surface waters or on soil surfaces, breaking down into smaller, potentially less harmful compounds.

| Compound | Medium | Half-life |

|---|---|---|

| Di-n-octyl phthalate (B1215562) (DOP) | Dichloromethane | 3.77 hours |

| Dimethyl phthalate (DMP) | Dichloromethane | 9.62 hours |

| Di-n-octyl phthalate (DOP) | H₂O | 3.99 days |

| Dimethyl phthalate (DMP) | H₂O | 19.2 days |

This table presents data on the photodegradation of two phthalic acid esters to illustrate the potential range of photolytic stability for ester compounds nih.gov.

Environmental Context and Transformations of Chlorinated Esters

The environmental behavior of chlorinated esters is influenced by their chemical structure. While some chlorinated esters are noted for their good biodegradability, extensive chlorination in a molecule can increase its persistence acs.orgresearchgate.net. Halogens like chlorine are electron-withdrawing, which can inhibit the enzyme systems of some microbes acs.org. The fate of these compounds is often tied to their potential for long-range transport and their persistence in various environmental compartments nih.gov. Although some chlorinated compounds are not highly persistent, their continuous release into the environment can offset rapid degradation, leading to detectable concentrations in surface waters mdpi.com. Therefore, the environmental fate of Allyl 2-chloropropionate is a balance between its susceptibility to hydrolysis and biodegradation and the inherent recalcitrance imparted by its chlorine atom.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are indispensable for the analysis of Allyl 2-chloropropionate, offering non-destructive and highly informative data on its molecular structure and concentration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of organic molecules like Allyl 2-chloropropionate. semanticscholar.orgscilit.comresearchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides unambiguous information about the carbon-hydrogen framework.

¹H NMR Spectroscopy : In the proton (¹H) NMR spectrum of Allyl 2-chloropropionate, distinct signals corresponding to the different proton environments are expected. The allyl group would exhibit characteristic signals for the vinyl protons (-CH=CH₂) and the methylene (B1212753) protons (-O-CH₂-). The chloropropionate moiety would show signals for the methine proton (-CHCl-) and the methyl protons (-CH₃). The chemical shifts, splitting patterns (multiplicity), and integration values of these signals confirm the molecular structure.

¹³C NMR Spectroscopy : The carbon-13 (¹³C) NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group, the carbons of the double bond, and the chlorinated carbon.

Purity Assessment : NMR is also a powerful tool for assessing the purity of Allyl 2-chloropropionate. The presence of impurities can be detected by the appearance of additional signals in the spectrum. Quantitative NMR (qNMR) can be employed to determine the exact purity of the sample by integrating the signals of the analyte against a certified internal standard.

Expected ¹H NMR Spectral Data for Allyl 2-chloropropionate:

| Protons | Chemical Shift (ppm, approximate) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (propionate) | 1.6 - 1.8 | Doublet | 3H |

| -CHCl- (propionate) | 4.4 - 4.6 | Quartet | 1H |

| -O-CH₂- (allyl) | 4.6 - 4.8 | Doublet | 2H |

| =CH₂ (allyl) | 5.2 - 5.5 | Multiplet | 2H |

Online Near-Infrared (NIR) spectroscopy has emerged as a valuable Process Analytical Technology (PAT) tool for real-time monitoring of chemical reactions, including the synthesis of esters like Allyl 2-chloropropionate. nih.govazooptics.comnih.gov This non-invasive technique measures the absorption of light in the near-infrared region, which corresponds to overtones and combinations of molecular vibrations. azooptics.com

By inserting a fiber-optic probe directly into the reaction vessel, NIR spectroscopy can continuously collect spectra, allowing for the tracking of reactant consumption and product formation in real-time. azooptics.com A study on the synthesis of a similar compound, Ethyl 2-chloropropionate, demonstrated the successful use of online NIR for monitoring the reaction process. nih.govnih.govresearchgate.netresearchgate.net A quantitative model using partial least squares (PLS) regression was developed to predict the concentration of the product. nih.govnih.govresearchgate.net

The results from the NIR analysis were found to be very similar to those obtained through traditional offline gas chromatographic analysis, confirming the validity and accuracy of the online method. nih.govresearchgate.net This approach enables tighter control over reaction parameters, leading to improved product quality, yield, and process efficiency. azooptics.com

Performance of a Predictive NIR Model for Ethyl 2-chloropropionate Synthesis:

| Parameter | Value |

|---|---|

| Correlation Coefficient (R²) of Calibration Model | 0.9944 nih.govnih.gov |

| Root Mean Square Error of Correction (RMSEC) | 0.018105 mol/L nih.govnih.gov |

Chromatographic Separations

Chromatographic techniques are fundamental for separating complex mixtures and are routinely used to assess the purity, composition, and chiral nature of Allyl 2-chloropropionate.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity and compositional analysis of pharmaceutical and chemical products. iajps.com For a compound like Allyl 2-chloropropionate, reversed-phase HPLC with a UV detector is a common method for quantifying the main component and detecting non-volatile impurities.

Chiral Analysis : Since Allyl 2-chloropropionate possesses a chiral center at the second carbon of the propionate (B1217596) group, it can exist as two enantiomers. The separation of these enantiomers is crucial, as they may exhibit different biological activities. Chiral HPLC is the primary method for this purpose. nih.govjiangnan.edu.cnchiralpedia.com This can be achieved through two main approaches:

Direct Separation : Using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based columns are widely used for separating chiral arylpropionic acid derivatives. nih.govmdpi.com

Indirect Separation : Derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com

Research on the related compound, 2-chloropropionic acid, has shown successful chiral separation after derivatization with 1-naphthylamine, followed by analysis on a Chiralcel OD-H column. researchgate.net

Typical HPLC Conditions for Chiral Separation of a Related Propionate:

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H researchgate.net |

| Mobile Phase | Hexane-Methanol-Ethanol (50:45:5, V/V) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Temperature | 30°C researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique ideal for the analysis of volatile and semi-volatile compounds. semanticscholar.orgresearchgate.net It is the method of choice for identifying and quantifying volatile impurities, residual solvents, and potential degradation products in a sample of Allyl 2-chloropropionate. iajps.comispub.com

In GC, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for positive identification of the compound by comparing it to spectral libraries. researchgate.net

This technique is particularly useful for detecting trace-level genotoxic impurities that may arise during the synthesis process, such as the starting material allyl chloride. who.intresearchgate.net GC-MS provides excellent sensitivity and selectivity, especially when operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, which allows for the targeted detection of specific analytes at very low concentrations. researchgate.net

Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is used for determining the molecular weight of Allyl 2-chloropropionate and for elucidating its structure by analyzing fragmentation patterns. When coupled with a chromatographic technique like GC or HPLC, it provides definitive identification of the analyte and its related substances. iajps.com

Electron Ionization (EI) is a common ionization technique used in GC-MS. The EI mass spectrum of Allyl 2-chloropropionate would exhibit a molecular ion peak corresponding to its molecular weight, along with a series of fragment ions. The fragmentation pattern is predictable and provides structural information. For instance, studies on chloropropanol (B1252657) esters have identified characteristic fragmentation pathways, including α-cleavage and the formation of cyclic acyloxonium ions. nih.gov Characteristic ions that retain the chlorine atom can serve as markers for the presence of such chlorinated esters. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the parent molecule and its fragments, further confirming the identity. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of chemical compounds like Allyl 2-chloropropionate. researchgate.net Unlike conventional mass spectrometry that provides nominal mass, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) to several decimal places. researchgate.netbioanalysis-zone.com This capability allows for the determination of a molecule's "exact mass," which is unique to its specific elemental composition. bioanalysis-zone.com

For Allyl 2-chloropropionate (C₆H₉ClO₂), the theoretical exact mass can be calculated with high precision, enabling its differentiation from other isobaric compounds—molecules that have the same nominal mass but different elemental formulas. bioanalysis-zone.comresearchgate.net The high resolving power of HRMS is critical for confirming the identity of analytes, particularly in complex environmental or biological samples. nih.gov

Furthermore, HRMS provides detailed analysis of fragmentation patterns. researchgate.net When the Allyl 2-chloropropionate molecule is ionized and fragmented within the mass spectrometer, the resulting fragment ions are also measured with high mass accuracy. This accurate mass fragmentation data provides a structural fingerprint, allowing for confident identification and structural elucidation of the parent compound.

Table 1: Theoretical HRMS Data for Allyl 2-chloropropionate This table presents the calculated theoretical exact mass for the molecular ion of Allyl 2-chloropropionate and plausible major fragment ions that would be analyzed by HRMS for structural confirmation.

| Ion | Chemical Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ (Protonated Molecule) | C₆H₁₀ClO₂⁺ | 149.0364 |

| [M-C₃H₅]⁺ (Loss of allyl group) | C₃H₄ClO₂⁺ | 107.9867 |

| [C₃H₅]⁺ (Allyl cation) | C₃H₅⁺ | 41.0386 |

Application of Advanced MS in Targeted and Non-Targeted Analysis

Advanced mass spectrometry techniques are broadly applied in two distinct workflows: targeted and non-targeted analysis. chromatographyonline.comcsic.es

Targeted Analysis: In targeted analysis, the goal is the sensitive and specific quantification of a known compound, such as Allyl 2-chloropropionate. chromatographyonline.com This is often accomplished using a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. chromatographyonline.com The first quadrupole selects the precursor ion (e.g., the protonated molecule of Allyl 2-chloropropionate at m/z 149.0364), which is then fragmented in a collision cell. The third quadrupole selects specific, characteristic product ions. This highly selective process filters out chemical noise, enabling precise quantification even at very low concentrations. chromatographyonline.com

Non-Targeted Analysis: Non-targeted screening is an exploratory approach used to identify a broad range of compounds without pre-selecting specific analytes. researchgate.net This is the domain of HRMS instruments like TOF or Orbitrap systems. researchgate.net When analyzing a sample for Allyl 2-chloropropionate, a non-targeted approach would involve collecting full-scan, high-resolution mass spectra of all ions present. researchgate.net The resulting data can be retrospectively mined to identify Allyl 2-chloropropionate based on its accurate mass. This method is invaluable for identifying unexpected contaminants or degradation products in environmental and food safety applications. chromatographyonline.comresearchgate.net

Chemometric and Computational Data Analysis

Partial Least Squares Regression (PLSR) in Quantitative Spectroscopic Analysis

Partial Least Squares Regression (PLSR) is a powerful chemometric method used to develop calibration models for quantitative analysis, particularly with spectroscopic data. ias.ac.in Spectroscopic techniques such as Near-Infrared (NIR) or Raman spectroscopy produce complex spectra where the signal from Allyl 2-chloropropionate may overlap with signals from other components in a mixture. frontiersin.org

PLSR is adept at handling such complex data. ias.ac.in To create a quantitative model, a set of calibration samples with known concentrations of Allyl 2-chloropropionate are prepared and their spectra are measured. PLSR then analyzes the entire spectrum of each sample, correlating variations in the spectral data to the variations in concentration. ias.ac.in The resulting model can then be used to accurately predict the concentration of Allyl 2-chloropropionate in new, unknown samples based on their spectra. This approach is highly versatile and can be applied to liquid, solid, or vapor phase samples. peakspectroscopy.com

Table 2: Conceptual Data Structure for a PLSR Calibration Model This table illustrates the data matrix used to build a PLSR model. The X-matrix contains the spectral data (e.g., absorbance at different wavelengths) for multiple samples, while the Y-matrix contains the corresponding known concentrations of Allyl 2-chloropropionate. | Sample ID | X-Matrix (Spectral Data) | Y-Matrix (Concentration) | |---|---|---| | | Wavelength 1 | Wavelength 2 | ... | Wavelength n | Allyl 2-chloropropionate (%) | | Sample 1 | Absorbance_1,1 | Absorbance_1,2 | ... | Absorbance_1,n | 0.10 | | Sample 2 | Absorbance_2,1 | Absorbance_2,2 | ... | Absorbance_2,n | 0.25 | | Sample 3 | Absorbance_3,1 | Absorbance_3,2 | ... | Absorbance_3,n | 0.50 | | ... | ... | ... | ... | ... | ... | | Sample k | Absorbance_k,1 | Absorbance_k,2 | ... | Absorbance_k,n | 1.00 |

Integration of Artificial Intelligence and Machine Learning for Data Interpretation

Table 3: Mentioned Compounds

| Compound Name |

|---|

Catalytic Applications and Transformations Beyond Polymerization

Metal-Catalyzed Organic Transformations

Transition metals are powerful tools for catalyzing reactions involving allyl compounds and alkyl halides. For allyl 2-chloropropionate, catalysis can be directed at either the allyl group or the carbon-chlorine bond.

Application of Transition Metal Complexes in Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Transition metal-catalyzed cross-coupling reactions are a primary method for achieving this, and substrates like allyl 2-chloropropionate, which contain an alkyl halide, are valuable partners in these transformations. uwindsor.canih.gov

Traditionally, the scope of organic halides in cross-coupling has been limited to aryl, alkenyl, allyl, and benzyl (B1604629) halides due to the slow oxidative addition of alkyl halides to low-valent transition metals. uwindsor.ca However, novel catalytic systems have been developed to overcome this limitation. For instance, iron-catalyzed cross-coupling reactions have shown success in coupling racemic α-chloro esters with aryl Grignard reagents. kyoto-u.ac.jp This enantioconvergent approach allows for the creation of chiral α-arylalkanoates from readily available racemic starting materials. kyoto-u.ac.jp The mechanism is proposed to involve the formation of an alkyl radical intermediate, which then undergoes arylation. kyoto-u.ac.jp

The Tsuji-Trost reaction is another quintessential example of palladium-catalyzed C-C bond formation. wikipedia.org This reaction involves the palladium-catalyzed nucleophilic substitution of a substrate with a leaving group in the allylic position. wikipedia.org The palladium catalyst coordinates to the alkene, followed by oxidative addition to form a π-allyl palladium complex. This complex is then attacked by a nucleophile to yield the substituted product. wikipedia.org While the ester group in allyl 2-chloropropionate is not a typical leaving group for this reaction, the allyl moiety itself can participate in related transformations, or the entire molecule can act as a precursor to other allylic substrates.

| Catalyst System | Reaction Type | Substrate Class | Potential Product |

|---|---|---|---|

| Fe(acac)3 / Chiral Bisphosphine Ligand | Enantioconvergent Cross-Coupling | α-Chloroalkanoates | α-Arylalkanoates |

| Palladium(0) / Phosphine (B1218219) Ligands | Tsuji-Trost Allylic Alkylation | Allylic Acetates/Carbonates | Allylated Carbonyl Compounds |

| Ruthenium Complexes | Allylic Substitution | Allylic Carbonates | Branched Allylic Esters |

| Copper(I) / Phosphine Ligands | Allylic Substitution | Allylboronates | Substituted Allylic Compounds |

Enantioselective Catalysis in Allyl Chemistry

Introducing chirality is a key goal in modern organic synthesis. Enantioselective catalysis, particularly in the context of allylic substitution, has become a powerful strategy for creating stereogenic centers. mdpi.comacs.org The palladium-catalyzed asymmetric allylic alkylation (AAA) is a prominent example, where the use of chiral ligands on the palladium center can induce high enantioselectivity. wikipedia.orgmdpi.comnih.gov

For substrates like α-chloro esters, transition metal catalysis can achieve the construction of asymmetric carbon centers from racemic precursors. kyoto-u.ac.jp In the case of allyl 2-chloropropionate, enantioselective transformations could target the α-carbon of the propionate (B1217596) moiety. For example, an enantioconvergent cross-coupling reaction using an iron catalyst with a chiral bisphosphine ligand can convert a racemic α-chloro ester into a highly enantioenriched α-aryl ester. kyoto-u.ac.jp

Furthermore, the allylic portion of the molecule is amenable to asymmetric transformations. The Tsuji-Trost reaction, when rendered asymmetric through chiral ligands, allows for the enantioselective formation of C-C, C-N, and C-O bonds. wikipedia.orgnih.gov The development of numerous chiral phosphine ligands has been crucial to the success of these asymmetric allylic alkylations, enabling high stereocontrol under mild conditions. wikipedia.orgmdpi.com Ruthenium and copper complexes have also been employed to catalyze enantioselective allylic substitutions with high efficiency. rsc.orgorganic-chemistry.org

Organocatalytic Applications in Allyl 2-Chloropropionate Transformations

Organocatalysis, which uses small organic molecules as catalysts, offers a complementary approach to metal-based systems, often avoiding toxic or expensive metals.

Phosphine-Catalyzed Reactions

Chiral phosphines can act as nucleophilic catalysts in a variety of transformations, including the asymmetric allylic alkylation of Morita-Baylis-Hillman (MBH) carbonates. mdpi.comacs.orgresearchgate.net In these reactions, the phosphine catalyst attacks the allylic substrate, leading to the formation of a phosphonium (B103445) ylide intermediate. acs.org This intermediate then reacts with a nucleophile or electrophile before the catalyst is regenerated.

For a substrate like allyl 2-chloropropionate, a phosphine catalyst could initiate a reaction at the allyl terminus. The general mechanism involves the phosphine adding to the allylic system, displacing the leaving group (in this case, the 2-chloropropionate moiety) to form a reactive zwitterionic intermediate. This intermediate can then participate in various annulation or alkylation reactions. acs.org The use of chiral, amino-acid-derived bifunctional phosphines has enabled the construction of challenging all-carbon quaternary stereocenters with excellent enantioselectivity. acs.org

Hydrogen-Bond-Donor Catalysis

Hydrogen-bond (H-bond) donor catalysis is a powerful strategy in organocatalysis for activating electrophiles. nih.gov The catalyst, typically a urea, thiourea, or squaramide derivative, forms non-covalent hydrogen bonds with an electron-rich site on the substrate, such as a carbonyl oxygen. This interaction lowers the energy of the transition state for nucleophilic attack. nih.gov

In the case of allyl 2-chloropropionate, the carbonyl oxygen of the ester group can act as an H-bond acceptor. A chiral H-bond donor catalyst, such as a squaramide, can bind to the ester, enhancing the electrophilicity of the α-carbon and facilitating its substitution. nih.govacs.org This strategy has been successfully applied to the enantioselective allylation of α-chloro glycinates, which are structurally analogous to allyl 2-chloropropionate. acs.orgnih.gov The reaction proceeds with high enantioselectivity (up to 97% ee) and diastereoselectivity. acs.org Kinetic studies suggest a rate-limiting C-C bond formation step. acs.orgresearchgate.net The precise mechanism, whether SN1 or SN2, can be influenced by the catalyst and substrates involved. nih.gov

| H-Bond Donor Catalyst Type | Typical Substrate Activated | Mode of Activation |

|---|---|---|

| Squaramide | α-Chloro Esters, N-Chlorosuccinimide | Binds/activates reactants via non-covalent interactions |

| Thiourea | Imines, Carbonyls | Electrophile activation via dual H-bonds |

| (Thio)urea-based derivatives | Allyl vinyl ethers | Catalyzes Claisen rearrangement |

| Bidentate Dihydroimidazolines | Imines, Quinolines | Activation via Halogen Bonding (related non-covalent interaction) |

Biocatalytic Applications

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. nih.govmdpi.com For allyl 2-chloropropionate, enzymes from the hydrolase class, particularly lipases and esterases, are highly relevant. mdpi.commdpi.com

Lipases (EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of esters. mdpi.com They can be used for the enantioselective hydrolysis of racemic esters in a process known as kinetic resolution. researchgate.netresearchgate.net In this process, one enantiomer of the racemic ester is hydrolyzed much faster than the other, allowing for the separation of a chiral alcohol and the unreacted, enantioenriched ester. For allyl 2-chloropropionate, a lipase (B570770) could selectively hydrolyze one enantiomer, yielding optically active 2-chloropropionic acid and the remaining, unreacted enantiomer of the starting ester. Lipases such as Lecitase™ Ultra have been shown to be effective in the kinetic resolution of various allylic esters. researchgate.net

Beyond hydrolysis, enzymes are also being engineered for C-H activation and C-C bond formation. nih.gov For example, engineered myoglobin (B1173299) variants can catalyze synthetically valuable C-C bond-forming reactions. While not yet demonstrated for allyl 2-chloropropionate specifically, the potential exists to develop biocatalysts for more complex transformations involving its allyl or propionate moieties.

Enzymatic Modifications and Controlled Transformations

The ester linkage in allyl 2-chloropropionate is susceptible to enzymatic cleavage by hydrolases, allowing for the controlled release of 2-chloropropionic acid and allyl alcohol. This transformation is significant for deprotection strategies in organic synthesis. Esterases, a class of hydrolases, are particularly effective for this purpose.

An esterase from Bacillus subtilis (BS2) has been identified as a highly efficient catalyst for the rapid and selective removal of allyl ester groups under mild conditions, resulting in high yields of the corresponding carboxylic acid. nih.gov This enzymatic hydrolysis proceeds cleanly without affecting other sensitive functional groups, showcasing the precision of biocatalytic reactions. The enzyme readily cleaves various ester types, including allyl, 2-chloroethyl, and 2,2,2-trichloroethyl esters. nih.gov While the hydrolysis of sterically hindered esters like diphenylmethyl esters is slower, the reaction with allyl esters is notably fast. nih.gov

Hydrolases, by their nature, catalyze bond cleavage through reaction with water. scu.ac.ir Their broad substrate specificity, stemming from their natural digestive functions, makes them versatile tools in organic synthesis for reactions like hydrolysis, esterification, and transesterification. scu.ac.irresearchgate.net The application of these enzymes allows for transformations that might otherwise require harsh chemical reagents.

Stereoselective Biocatalysis

The chiral center at the C2 position of the propionate moiety makes allyl 2-chloropropionate a substrate for stereoselective biocatalysis. Lipases and esterases are widely used for the kinetic resolution of racemic esters of 2-halopropionic acids. nih.govunits.it In a kinetic resolution process, the enzyme preferentially catalyzes the reaction of one enantiomer over the other, allowing for the separation of the fast-reacting enantiomer (as the product) from the unreacted, slow-reacting enantiomer (as the remaining substrate).

The enzymatic hydrolysis of 2-chloropropionate esters is a common strategy to produce enantiomerically pure (R)- or (S)-2-chloropropionic acid, which are valuable chiral building blocks. For instance, various lipases have been demonstrated to catalyze the enantioselective hydrolysis of esters analogous to allyl 2-chloropropionate.

Research on the hydrolysis of ethyl 2-chloropropionate, a closely related analog, using carboxylesterase NP showed that reaction conditions can influence selectivity. The addition of ethanol (B145695) to the reaction medium was found to increase the enantioselectivity (E-value) of the hydrolysis. scu.ac.ir Lipases from Candida rugosa and esterases from Pseudomonas fluorescens have also shown catalytic activity and enantioselectivity in the hydrolysis of similar compounds like 2-chloro-3,3,3-trifluoropropanoic acid esters. researchgate.net In the case of methyl 2-chloropropanoate, these enzymes were found to be (S)-selective. researchgate.net

The general principle involves the enantioselective hydrolysis of the racemic ester. One enantiomer is converted to the corresponding carboxylic acid, while the other enantiomer of the ester remains largely unreacted. This allows for the separation of the enantiomerically enriched ester and the chiral acid product. nih.govmdpi.com This biocatalytic approach is a cornerstone of green chemistry, providing an environmentally friendly alternative to traditional chemical resolution methods. researchgate.net

The table below summarizes findings from the enzymatic resolution of various 2-chloropropionate esters and related compounds.

Table 1. Examples of Enzymatic Kinetic Resolution of 2-Chloropropionate Analogs

| Enzyme Source | Substrate | Transformation | Key Findings |

|---|---|---|---|

| Carboxylesterase NP | Ethyl 2-chloropropionate | Hydrolysis | Enantioselectivity increased from E=4.7 to E=5.4 with the addition of ethanol. scu.ac.ir |

| Candida rugosa lipase | Methyl 2-chloropropanoate | Hydrolysis | Enzyme exhibits (S)-selectivity. researchgate.net |

| Pseudomonas fluorescens esterase | Methyl 2-chloropropanoate | Hydrolysis | Enzyme exhibits (S)-selectivity. researchgate.net |

| Candida cylindracea lipase (CCL) | Ethyl 2-chloropropionate | Resolution | Effective for kinetic resolution. researchgate.net |

Emerging Research Directions and Future Perspectives

Development of Novel and Green Synthetic Routes

The pursuit of environmentally benign chemical manufacturing has spurred research into novel and green synthetic routes for compounds like Allyl 2-chloropropionate. Traditional synthesis methods often rely on harsh conditions and hazardous reagents. Future research is focused on developing greener alternatives that improve efficiency, reduce waste, and utilize more sustainable materials.

One promising area is the adoption of phase transfer catalysis (PTC). PTC is recognized as an efficient and environmentally friendly method for conducting reactions between reagents in immiscible phases. mdpi.com This technique can facilitate the esterification of 2-chloropropionic acid with allyl alcohol under milder and safer conditions, potentially leading to high yields and selectivity while minimizing the use of volatile organic solvents. mdpi.com